![molecular formula C30H30N4O3 B2862049 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide CAS No. 887221-13-8](/img/no-structure.png)
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the synthesis and reactivity of indole and pyrimidine derivatives, which are structurally related to the compound . Indole derivatives, for instance, have been synthesized through Claisen condensation reactions, leading to compounds with potential pharmaceutical applications (Rozhkov, Smushkevich, & Suvorov, 1980). These synthetic routes offer insights into the manipulation of indole and pyrimidine cores for developing new compounds with desired properties.
Biological Activity and Applications
Studies on methylglyoxal, a reactive alpha-oxoaldehyde that forms advanced glycation end-products, provide a context for understanding the biological implications of compounds with similar reactive groups (Nemet, Varga-Defterdarović, & Turk, 2006). These insights are crucial for the development of novel therapeutics targeting diseases associated with protein glycation, such as diabetes and neurodegenerative disorders.
Pharmacological Potential
Hydrogenated pyrido[4,3-b]indole derivatives exhibit a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmic, and antioxidant properties (Ivanov, Afanas'ev, & Bachurin, 2001). These findings highlight the therapeutic potential of compounds with similar structural features, suggesting that 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide and its derivatives could be explored for drug development.
Material Science Applications
In the field of material science, the study of novel polyimides derived from aromatic dianhydrides and diamines, including pyridine-containing monomers, indicates potential applications in the development of materials with low dielectric constants and high thermal stability (Wang, Li, Ma, Zhang, & Gong, 2006). This research underscores the versatility of pyrimidine and indole derivatives in creating advanced materials for electronic applications.
Future Directions
The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of bioactive compounds . Additionally, more research could be conducted to explore the diverse biological activities of this compound and its derivatives .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole with N-mesitylacetamide.", "Starting Materials": [ "5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "N-mesitylacetamide" ], "Reaction": [ "To a solution of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, N-mesitylacetamide (1.2 g, 4.2 mmol) and K2CO3 (1.4 g, 10 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the desired product as a yellow solid (1.0 g, 70% yield)." ] } | |
CAS RN |
887221-13-8 |
Molecular Formula |
C30H30N4O3 |
Molecular Weight |
494.595 |
IUPAC Name |
2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C30H30N4O3/c1-17-8-7-9-22(14-17)34-29(36)28-27(23-15-18(2)10-11-24(23)32(28)6)33(30(34)37)16-25(35)31-26-20(4)12-19(3)13-21(26)5/h7-15H,16H2,1-6H3,(H,31,35) |
InChI Key |
JAZIDWBALGGWIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=C(C=C5C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

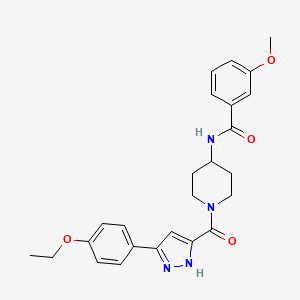
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)
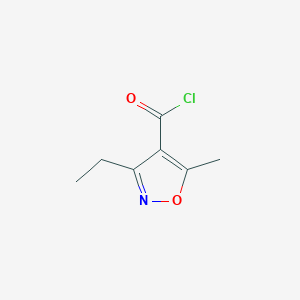

![2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2861975.png)
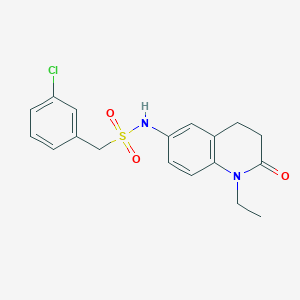

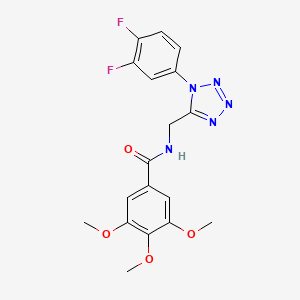
![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)

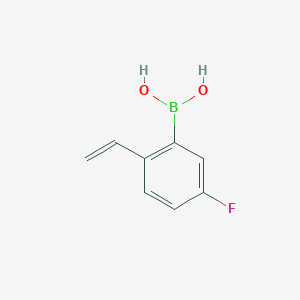
![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)